molecular formula C13H11ClN2O B13862260 1-(4-Chlorobutanoyl)-1H-indole-5-carbonitrile

1-(4-Chlorobutanoyl)-1H-indole-5-carbonitrile

Cat. No.: B13862260
M. Wt: 246.69 g/mol
InChI Key: MWFIGHZTUUPCKR-UHFFFAOYSA-N
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Description

1-(4-Chlorobutanoyl)-1H-indole-5-carbonitrile is a synthetic organic compound that belongs to the indole family. Indoles are aromatic heterocyclic compounds that are widely studied due to their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a 4-chlorobutanoyl group and a carbonitrile group attached to the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobutanoyl)-1H-indole-5-carbonitrile typically involves multiple steps. One common method starts with the diazotization of 4-cyanoaniline, followed by Fischer indole cyclization with 6-chlorohexanal. This intermediate is then subjected to further reactions to introduce the 4-chlorobutanoyl group .

Industrial Production Methods

Industrial production methods for this compound often involve the use of readily available starting materials and efficient catalytic processes. For example, the synthesis of 4-chlorobutanoyl chloride, a key intermediate, can be achieved through the chlorination of gamma-butyrolactone using bis(trichloromethyl) carbonate in the presence of an organic amine catalyst .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobutanoyl)-1H-indole-5-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Reduction: The carbonitrile group can be reduced to an amine under appropriate conditions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Cyclization: Cyclization reactions often require acidic or basic conditions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various substituted indoles, amines, and heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Chlorobutanoyl)-1H-indole-5-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Chlorobutanoyl)-1H-indole-5-carbonitrile involves its interaction with specific molecular targets. For example, in the synthesis of antidepressants, the compound acts as a precursor that undergoes further chemical transformations to produce active pharmaceutical ingredients. The molecular pathways involved often include nucleophilic substitution and cyclization reactions .

Properties

Molecular Formula

C13H11ClN2O

Molecular Weight

246.69 g/mol

IUPAC Name

1-(4-chlorobutanoyl)indole-5-carbonitrile

InChI

InChI=1S/C13H11ClN2O/c14-6-1-2-13(17)16-7-5-11-8-10(9-15)3-4-12(11)16/h3-5,7-8H,1-2,6H2

InChI Key

MWFIGHZTUUPCKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2C(=O)CCCCl)C=C1C#N

Origin of Product

United States

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